

Structure-Activity Relationship (SAR) of Thienopyrimidine 7-Position Modifications

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Compound of Interest

Compound Name: *Thieno[3,2-d]pyrimidin-7-ylmethanol*

Cat. No.: *B8802382*

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Executive Summary: The 7-Position Vector

In the medicinal chemistry of kinase inhibitors and GPCR ligands, the thieno[3,2-d]pyrimidine scaffold serves as a premier bioisostere for quinazolines and purines. While the C-2 and C-4 positions (pyrimidine ring) traditionally dictate primary ligand-protein binding (hinge region interactions), and the C-6 position (thiophene ring) is frequently exploited for solvent-exposed solubilizing groups (as seen in GDC-0941/Pictilisib), the C-7 position remains a subtle yet critical vector for optimization.

Modifications at the 7-position are primarily used to:

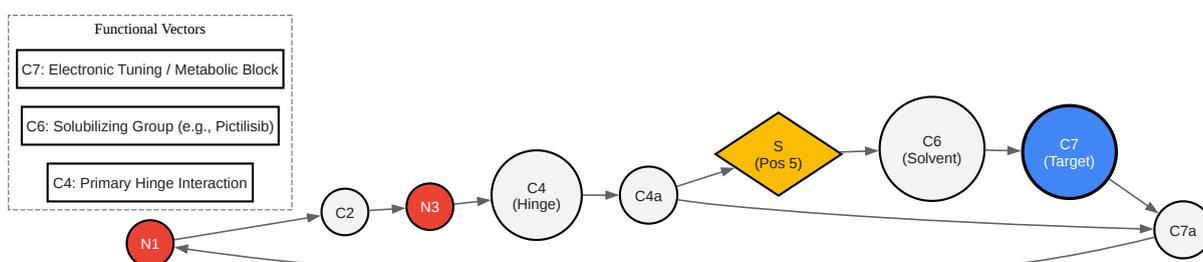
- **Tune Electronic Properties:** Influence the pKa of the pyrimidine nitrogens, affecting hinge binding strength.
- **Block Metabolism:** Prevent oxidation at the electron-rich thiophene ring.
- **Induce Conformational Selectivity:** Sterically enforce "flipped" binding modes or fill small hydrophobic pockets (e.g., the "gatekeeper" vicinity).

Structural Definition & Numbering

To ensure experimental precision, we define the IUPAC numbering used throughout this guide.

- Scaffold: Thieno[3,2-d]pyrimidine.[1][2][3][4][5][6][7][8][9]

- Core Geometry: The thiophene ring is fused to the pyrimidine across the [3,2] bond.
- The Target:Position 7 is the thiophene carbon adjacent to the bridgehead C-7a.



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Figure 1: Numbering scheme of the thieno[3,2-d]pyrimidine scaffold highlighting the C-7 vector.

SAR Case Studies: 7-Position Effects

Case Study A: Kinase Inhibition (PI3K/EGFR)

In many kinase inhibitors, the thienopyrimidine core binds to the ATP pocket. The C-7 position is often situated near the "floor" of the pocket or the gatekeeper residue, depending on the specific binding mode.

Substituent (R7)	Effect on Potency (IC50)	Physicochemical Impact	Mechanistic Insight
-H	Baseline	Neutral	Standard reference. Susceptible to metabolic oxidation.
-CH3	Decreased (5-10x)	+Lipophilicity	Often causes steric clash with the gatekeeper residue or pocket floor in tight binding sites (e.g., SIRT1/2/3).
-Br / -Cl	Maintained/Improved	+Lipophilicity, -pKa	Halogens can fill small hydrophobic voids. Br at C-7 can form halogen bonds with backbone carbonyls.
-Phenyl / Aryl	Variable	++Lipophilicity, - Solubility	Only tolerated if the pocket has a "back pocket" opening. Often forces a flipped binding mode.

Key Finding: Large substituents at C-7 are generally disfavored for ATP-competitive inhibitors unless a specific sub-pocket is targeted. Small lipophilic groups (Cl, Br, Me) are best for blocking metabolism without disrupting binding.

Case Study B: Antiproliferative Agents (C-Nucleosides)

When the thienopyrimidine is used as a nucleobase surrogate, the 7-position mimics the C-5 of pyrimidines (like uracil) or C-8 of purines.

- Modification: Introduction of aryl groups via Heck coupling at C-7.
- Outcome: 7-Aryl-thieno[3,2-d]pyrimidines have shown increased antiproliferative activity against leukemia cell lines (L1210) by inducing apoptosis, likely through intercalation or non-

kinase mechanisms.

Synthetic Protocols

The functionalization of the C-7 position is distinct from C-6. While C-6 is alpha to the sulfur and more reactive to direct lithiation in some conditions, C-7 is typically accessed via electrophilic aromatic substitution on the core or pre-functionalized precursors.

Protocol A: Regioselective C-7 Bromination

This is the gateway reaction for most 7-position modifications.

Reagents:

- Substrate: Thieno[3,2-d]pyrimidin-4(3H)-one[3][5]
- Brominating Agent: Bromine (Br₂) or N-Bromosuccinimide (NBS)
- Solvent: Glacial Acetic Acid (AcOH)[3]

Step-by-Step Procedure:

- Dissolution: Dissolve 1.0 eq of thieno[3,2-d]pyrimidin-4(3H)-one in glacial acetic acid (0.5 M concentration).
- Addition: Add 1.1 eq of Br₂ dropwise at room temperature. Note: For NBS, heat to 60°C may be required.
- Reaction: Stir at 80–90°C for 4–6 hours. Monitor by LC-MS (Target M+2 peak for Br).
- Workup: Cool to room temperature. Pour into ice water. The product, 7-bromo-thieno[3,2-d]pyrimidin-4(3H)-one, typically precipitates.
- Purification: Filter the solid, wash with water and diethyl ether. Recrystallize from EtOH if necessary.
 - Yield Expectation: 85–95%.

Protocol B: C-7 Suzuki-Miyaura Coupling

To install aryl or heteroaryl groups at C-7.

Reagents:

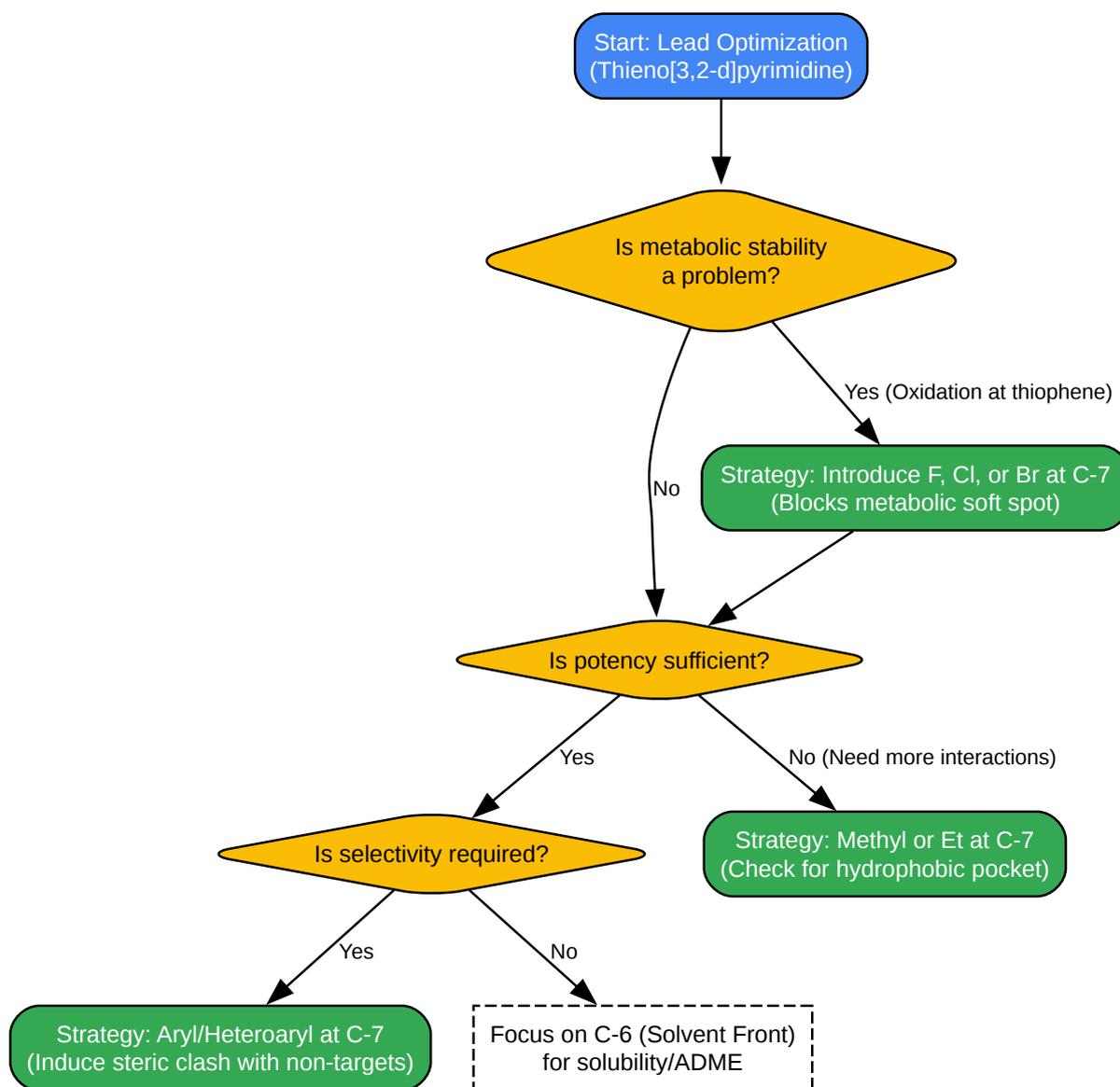
- Substrate: 7-Bromo-thieno[3,2-d]pyrimidine derivative[10]
- Boronic Acid: R-B(OH)₂ (1.2 eq)
- Catalyst: Pd(dppf)Cl₂ (0.05 eq) or Pd(PPh₃)₄
- Base: Cs₂CO₃ (2.0 eq)
- Solvent: Dioxane/Water (4:1)

Step-by-Step Procedure:

- Degassing: Combine substrate, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes.
- Catalyst Addition: Add Pd catalyst under Argon flow.
- Heating: Seal the vessel and heat to 100°C (or 120°C in microwave) for 1–2 hours.
- Workup: Filter through Celite. Dilute with EtOAc, wash with brine.
- Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

Strategic Decision Tree

Use this logic flow to determine if C-7 modification is suitable for your lead optimization.



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Figure 2: Decision matrix for prioritizing C-7 modifications during lead optimization.

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